

# **Understanding T-cell exhaustion and HPK1**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Hpk1-IN-20 |           |  |  |
| Cat. No.:            | B12419139  | Get Quote |  |  |

An In-Depth Technical Guide to T-cell Exhaustion and the Role of Hematopoietic Progenitor Kinase 1 (HPK1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer. It delves into the critical role of Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular negative regulator of T-cell signaling, and explores its potential as a therapeutic target for reversing T-cell exhaustion and enhancing anti-tumor immunity.

### **Understanding T-cell Exhaustion**

T-cell exhaustion is a state of functional impairment that affects CD8+ and CD4+ T-cells after prolonged exposure to persistent antigens, such as in the tumor microenvironment or during chronic viral infections.[1] This dysfunctional state is a significant barrier to effective anti-tumor immunity and a major cause of resistance to immunotherapies.[2]

Key Characteristics of Exhausted T-cells (Tex):

 Sustained Expression of Inhibitory Receptors: A primary hallmark of Tex is the high coexpression of multiple immune checkpoint proteins, including PD-1, LAG-3, TIM-3, and CTLA-4.[1] The number and level of these receptors often correlate with the severity of exhaustion.



- Impaired Effector Function: Tex cells exhibit a hierarchical loss of function, starting with a
  reduced capacity to produce key effector cytokines like Interleukin-2 (IL-2) and Tumor
  Necrosis Factor-alpha (TNF-α), followed by a decline in Interferon-gamma (IFN-γ)
  production.[1] Their proliferative capacity and cytotoxic potential are also severely
  diminished.
- Altered Transcriptional Profile: Exhausted T-cells possess a unique transcriptional landscape, distinct from that of effector or memory T-cells. This is driven by key transcription factors, most notably TOX, which is considered a central regulator in establishing the exhaustion program.[1]
- Metabolic and Epigenetic Reprogramming: The exhausted state is stabilized by profound epigenetic changes and metabolic dysregulation, which reinforce the dysfunctional phenotype and limit the durability of responses to therapies like PD-1 blockade.

### **HPK1: A Key Intracellular Checkpoint**

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator, or intracellular checkpoint, of T-cell receptor (TCR) signaling.[4] Upon TCR engagement, HPK1 is activated and dampens the downstream signaling cascade, thereby limiting T-cell activation, proliferation, and cytokine production.[4][5]

Studies using HPK1 knockout (KO) or kinase-dead (KD) knock-in mice have provided definitive evidence of its inhibitory role. These mice exhibit enhanced T-cell responses and robust anti-tumor immunity in various syngeneic tumor models.[3][6][7] Critically, the inactivation of HPK1's kinase function alone is sufficient to achieve these anti-tumor effects, highlighting it as a prime target for small molecule inhibitors.[3]

## **The HPK1 Signaling Pathway**

HPK1 exerts its negative regulatory function primarily through the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein in the TCR signaling cascade.[5]

// Connections TCR -> Lck [label="Signal 1"]; CD28 -> Lck [label="Signal 2"]; Lck -> ZAP70 [label="Activates"]; ZAP70 -> SLP76 [label="Activates"]; SLP76 -> PLCg1 [arrowhead=normal];



PLCg1 -> ERK -> AP1 -> Cytokines;

// HPK1 Pathway ZAP70 -> HPK1 [label="Activates"]; HPK1 -> SLP76 [label="Phosphorylates\n(Ser376)", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#202124"]; SLP76 -> pSLP76 [style=invis]; // for layout HPK1 -> pSLP76 [arrowhead=normal, style=invis]; // for layout pSLP76 -> Degradation [label="Marks for", arrowhead=normal, color="#EA4335", style=dashed, fontcolor="#202124"]; Degradation -> SLP76 [label="Reduces Pool", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#202124"];

// Other HPK1 connections HPK1 -> JNK [label="Activates", arrowhead=normal, color="#202124"]; HPK1 -> NFkB [label="Activates", arrowhead=normal, color="#202124"];

{rank=same; TCR; CD28} {rank=same; Lck} {rank=same; ZAP70} {rank=same; SLP76; HPK1} {rank=same; pSLP76; PLCg1; JNK; NFkB} {rank=same; Degradation; ERK} } /dot Figure 1: HPK1 Signaling Pathway in T-Cells.

#### Pathway Description:

- Activation: Upon TCR and CD28 co-stimulation, proximal kinases like Lck and ZAP-70 are activated.[6]
- Negative Feedback: ZAP-70 activates HPK1. Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue.[5]
- Signal Termination: This phosphorylation event marks SLP-76 for proteasomal degradation, which curtails the downstream signaling required for full T-cell activation, including the PLCy1-ERK-AP1 axis.[3][6]
- Other Roles: HPK1 also positively regulates the JNK and NF-κB signaling pathways, contributing to diverse cellular responses.[2][8]

By targeting SLP-76 for degradation, HPK1 effectively acts as a brake on T-cell activation, preventing an overzealous immune response. In the context of cancer, this braking mechanism is exploited by tumors to induce T-cell exhaustion and evade immune destruction.

### **Therapeutic Targeting of HPK1**



Pharmacological inhibition of HPK1's kinase activity is a promising strategy to reverse T-cell exhaustion and enhance anti-tumor immunity.[4] Small molecule inhibitors prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and restoring robust T-cell effector functions.[5][9]

#### **Data on HPK1 Inhibitors**

The following tables summarize key quantitative data for several HPK1 inhibitors from preclinical studies.

Table 1: Potency of Select HPK1 Inhibitors

| Compound                                 | Biochemical<br>IC50 (HPK1) | Cellular pSLP-<br>76 IC₅o | Cellular IL-2<br>EC50           | Reference |
|------------------------------------------|----------------------------|---------------------------|---------------------------------|-----------|
| Compound<br>from Toure, M.<br>et al.     | 0.2 nM                     | 3 nM (Jurkat<br>cells)    | 1.5 nM<br>(Primary T-<br>cells) | [10]      |
| Compound 1<br>(from Hernandez<br>et al.) | 0.0465 nM                  | < 20 nM                   | 17.59 - 19.8 nM                 | [11]      |
| KHK-6                                    | 20 nM                      | N/A                       | N/A                             | [5]       |
| Compound from Singh, R.K. et al.         | 26 nM                      | N/A                       | N/A                             | [12]      |
| ISR-05                                   | 24.2 μΜ                    | N/A                       | N/A                             | [13]      |
| ISR-03                                   | 43.9 μΜ                    | N/A                       | N/A                             | [13]      |

IC<sub>50</sub>: Half maximal inhibitory concentration. EC<sub>50</sub>: Half maximal effective concentration. N/A: Not Available.

Table 2: Functional Effects of HPK1 Inhibition on T-Cells



| Genetic/Pharm<br>acological<br>Agent | T-Cell Type         | Effect                               | Observation                                                                                             | Reference(s) |
|--------------------------------------|---------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------|--------------|
| HPK1<br>Knockout (KO)                | Mouse CD4+<br>Tregs | Increased<br>Cytokine<br>Production  | Uncharacterist ic expression of IL-2, IFN-y, CCL3, and CCL4 upon TCR stimulation.                       | [14]         |
| HPK1 Kinase-<br>Dead (KD) Mice       | Mouse T-cells       | Resistance to<br>Suppression         | T-cells are resistant to PGE2 and adenosine- mediated suppression of proliferation and IL-2 production. | [3][15]      |
| Compound 1                           | Human T-cells       | Synergistic IFN-y<br>Production      | Combination with pembrolizumab (anti-PD-1) led to a synergistic increase in IFN-y production.           | [16]         |
| FB849                                | Human CD8+<br>TILs  | Reinvigoration of<br>Exhausted Cells | Successfully restored the effector function of exhausted CD8+ TILs from gynecologic cancers.            | [9]          |



| Genetic/Pharm<br>acological<br>Agent | T-Cell Type             | Effect                             | Observation                                                          | Reference(s) |
|--------------------------------------|-------------------------|------------------------------------|----------------------------------------------------------------------|--------------|
| HY-138568 /<br>BGB15025              | CLL Patient T-<br>cells | Increased<br>Activation<br>Markers | Dose-dependent increase in CD69 and CD25 expression on CD8+ T-cells. | [17]         |

TILs: Tumor-Infiltrating Lymphocytes. CLL: Chronic Lymphocytic Leukemia.

Table 3: In Vivo Efficacy in Mouse Tumor Models | Model | Genetic/Pharmacological Agent | Key Outcome | Reference | | :--- | :--- | :--- | | MC38 & GL261 Syngeneic Models | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Showed significant tumor growth suppression compared to wild-type controls. |[7] | | 1956 Sarcoma Syngeneic Model | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Effectively controlled the growth of a sarcoma that produces high levels of PGE2 and adenosine. |[15] | | CT26 Colorectal Syngeneic Model | RVU-293 Inhibitor | Tumor Growth Inhibition (TGI) | Showed efficacy both as a monotherapy and in combination with an anti-PD-1 antibody. |[18] |

# **Key Experimental Protocols**

This section provides detailed methodologies for essential experiments used to study T-cell exhaustion and evaluate HPK1 inhibitors.

// Nodes A [label="1. T-Cell Isolation\n(e.g., from PBMCs via magnetic selection)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. In Vitro Exhaustion Induction\n(Chronic anti-CD3/CD28 stimulation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Treatment\n(HPK1 Inhibitor vs. Vehicle Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Functional Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for Analysis D1 [label="Proliferation Assay (CFSE)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D2 [label="Cytokine Profiling (ELISA/Flow)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D3 [label="Phenotyping (Flow Cytometry for PD-1, TIM-3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D4



[label="Signaling Analysis (pSLP-76 Western/Phosflow)", shape=ellipse, fillcolor="#FFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> {D1, D2, D3, D4} [arrowhead=none]; } /dot Figure 2: Workflow for In Vitro T-Cell Exhaustion and Rescue Assay.

#### **Protocol: In Vitro T-cell Exhaustion**

This protocol describes a method for generating human exhausted T-cells by repeated stimulation.[1][19]

- T-Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD8+ or CD4+ T-cells using magnetic selection kits (e.g., MACS beads).
- Initial Activation (Day 0): Culture isolated T-cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio in complete RPMI medium supplemented with IL-2 (e.g., 25 U/mL).
- Chronic Stimulation:
  - Day 2-3: Remove beads using a magnet. Re-stimulate the T-cells with fresh anti-CD3/CD28 beads.
  - Repeat: Repeat the re-stimulation cycle every 2-3 days for a total of 8-14 days. Maintain cell cultures by adding fresh medium with IL-2 as needed.
- Confirmation of Exhaustion: After the chronic stimulation period, confirm the exhausted phenotype by assessing:
  - Phenotype: High expression of PD-1, TIM-3, and LAG-3 via flow cytometry.
  - Function: Reduced cytokine production (IFN-γ, IL-2) upon re-stimulation, measured by ELISA or intracellular cytokine staining.
  - Proliferation: Diminished proliferative capacity using a CFSE assay (see below).

#### **Protocol: T-cell Proliferation Assay (CFSE)**



This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[20][21][22]

- Cell Preparation: Resuspend T-cells (e.g., 10-20 million cells/mL) in a protein-low buffer like PBS with 0.1% FBS.
- CFSE Labeling:
  - $\circ\,$  Add CFSE stock solution (in DMSO) to the cell suspension to a final concentration of 1-5  $\mu\text{M}.$
  - Incubate for 10-20 minutes at 37°C, protected from light.
  - Quench the staining reaction by adding 5-10 volumes of cold complete culture medium (containing FBS).
  - Incubate for 5 minutes on ice.
- Washing: Wash the cells 2-3 times with complete medium to remove any unbound dye.
- Stimulation: Plate the labeled cells and stimulate them as required (e.g., with anti-CD3/CD28 beads) in the presence of the test compound (HPK1 inhibitor) or vehicle control.
- Culture: Culture the cells for 3-5 days.
- Analysis:
  - Harvest the cells. If desired, stain for surface markers (e.g., CD8, CD4) and a viability dye.
  - Analyze using a flow cytometer. Gate on the live, single-cell population.
  - Visualize CFSE fluorescence on a histogram plot. Each distinct peak of lower fluorescence intensity represents a successive generation of divided cells.

### **Protocol: Phosphoproteomics Sample Preparation**

#### Foundational & Exploratory





This protocol outlines the key steps for preparing T-cell lysates for mass spectrometry-based phosphoproteomics to analyze changes in protein phosphorylation, such as on SLP-76.[23][24] [25]

- Cell Lysis and Protein Extraction:
  - Stimulate T-cells as required and immediately place on ice to halt kinase/phosphatase activity.
  - Lyse cells in an ice-cold lysis buffer (e.g., urea-based buffer) supplemented with a cocktail
    of protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.
- · Protein Digestion:
  - Quantify protein concentration in the supernatant (e.g., using a BCA assay).
  - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
  - Dilute the sample to reduce the urea concentration to <2M.</li>
  - Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio).
- Peptide Desalting: Stop the digestion with an acid like TFA and desalt the peptides using a
   C18 solid-phase extraction column to remove contaminants.
- Phosphopeptide Enrichment:
  - Because phosphopeptides are typically low in abundance, an enrichment step is critical.
  - Use Titanium Dioxide (TiO<sub>2</sub>) or Immobilized Metal Affinity Chromatography (IMAC) beads to selectively capture phosphopeptides from the total peptide mixture.
  - Wash the beads to remove non-phosphorylated peptides and elute the captured phosphopeptides.



• LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylation sites.

# **Mechanism of Action: Reversing T-cell Exhaustion**

HPK1 inhibition restores T-cell function by directly counteracting the negative feedback loop that sustains the exhausted state. This leads to a multi-faceted rescue of the anti-tumor immune response.

```
// Nodes A [label="HPK1 Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; B [label="Blocks HPK1 Kinase Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Prevents Phosphorylation\nof SLP-76 (Ser376)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Stabilizes SLP-76 Protein Levels", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Strengthened TCR Signaling\n(↑ PLCy1, ↑ ERK activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Restored T-Cell Effector Function", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
```

```
// Sub-nodes for Function F1 [label="↑ Cytokine Production\n(IL-2, IFN-y)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label="↑ Proliferation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; F3 [label="↑ Cytotoxicity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
```

G [label="Enhanced Anti-Tumor Immunity", fillcolor="#EA4335", fontcolor="#FFFFF", shape=diamond];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F ->  $\{F1, F2, F3\}$  [arrowhead=none]; F -> G;  $\}$  /dot Figure 3: Logical Flow of HPK1 Inhibition to Reverse T-Cell Exhaustion.

#### **Conclusion and Future Directions**

T-cell exhaustion remains a formidable challenge in cancer immunotherapy. HPK1 has emerged as a highly validated, druggable intracellular checkpoint whose inhibition can reinvigorate exhausted T-cells and promote potent anti-tumor immunity. The development of selective small molecule HPK1 inhibitors offers a promising therapeutic avenue, both as a monotherapy and in combination with existing treatments like PD-1/PD-L1 blockade, to overcome resistance and improve outcomes for a broader range of cancer patients. Future



research will focus on optimizing the clinical application of these inhibitors and exploring their role in modulating other immune cell types, such as B-cells and dendritic cells, within the tumor microenvironment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies |
   Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]



- 15. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 16. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wp.ryvu.com [wp.ryvu.com]
- 19. researchgate.net [researchgate.net]
- 20. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific SG [thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. bu.edu [bu.edu]
- 23. Sample Preparation for Phosphoproteomics: Best Practices and Tips Creative Proteomics [creative-proteomics.com]
- 24. Quantitative phosphoproteomic analysis of T-cell receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Understanding T-cell exhaustion and HPK1].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419139#understanding-t-cell-exhaustion-and-hpk1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com